

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Ano1 Inhibitors

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Compound of Interest

Compound Name: *Ano1-IN-3*

Cat. No.: *B12404713*

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The calcium-activated chloride channel Ano1 (Anoctamin 1 or TMEM16A) has emerged as a promising therapeutic target for a range of pathologies, including cancer, cystic fibrosis, asthma, and hypertension. The development of small molecule inhibitors of Ano1 is a key focus of contemporary drug discovery. A critical aspect of this development is the characterization of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety in vivo. This guide provides a comparative overview of the available pharmacokinetic data for a selection of novel and natural product-derived Ano1 inhibitors.

Comparative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for several Ano1 inhibitors. It is important to note that comprehensive PK data for many novel synthetic inhibitors is not readily available in the public domain, a common challenge in early-stage drug development.

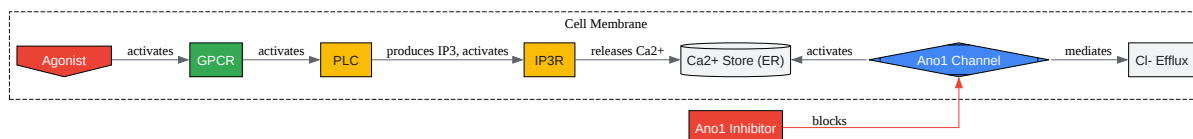
Compound Class	Inhibitor	Animal Model	Dose & Route	Cmax	Tmax	AUC (0-t)	T½ (half-life)	Oral Bioavailability (F)	Clearance (CL)	Reference(s)
Natural Product	Resveratrol	Rat	56 mg/kg (oral)	~71.2 ng/mL (in human, 500mg dose)	~1-2.8 h	~179.1 ng·h/mL (in human, 500mg dose)	~1-3 h (single dose), 2-5 h (multiple doses)	<1% (human), ~20% (rat)	0.39 L/h/kg (IV in rat)	[1][2][3][4]
Natural Product-Derived	Schisandrin (active component of Schisandra sphenanthera)	Rat	10 mg/kg (oral)	Not Reported	~22-200 min	6.71 ± 4.51 min·ng/mL	~34.80 min (MRT)	15.56 ± 10.47 %	0.09 L/min	[5]
Synthetic	CaCC inh-A01	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	[6]
Synthetic	T16Ainh-A01	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	

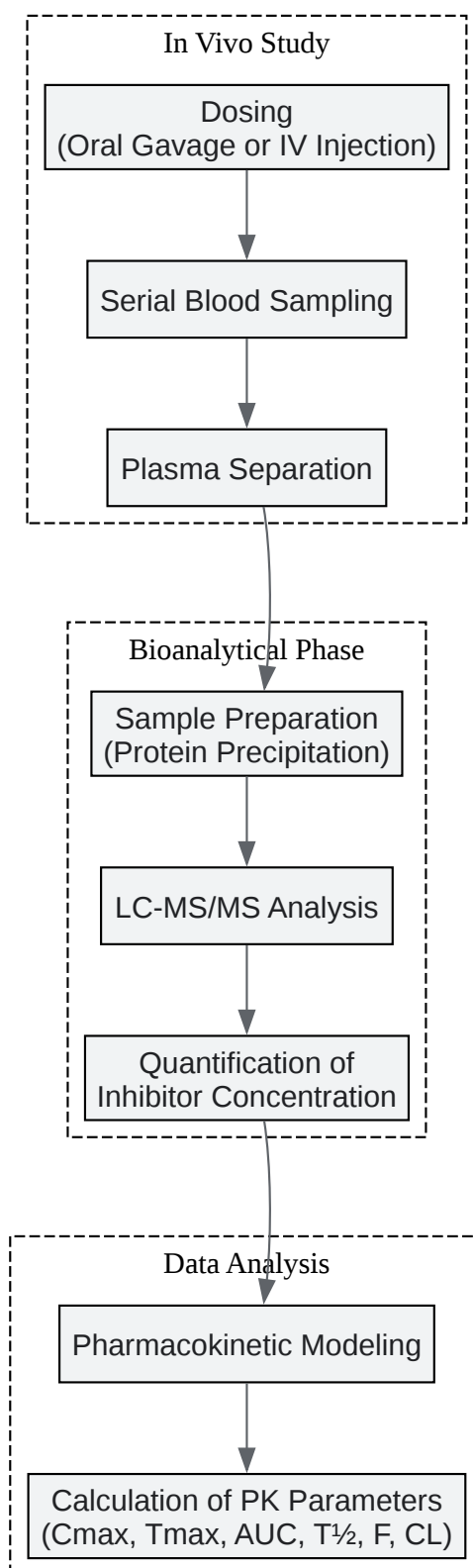
Synth etic	Ani9	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted	Not Repor ted
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Note: "Not Reported" indicates that the data was not found in the surveyed public literature. The data for Resveratrol is compiled from both human and rat studies and should be interpreted with caution when making direct comparisons.

Signaling Pathways and Experimental Workflow

To understand the context of Ano1 inhibition and the process of evaluating the pharmacokinetic properties of these inhibitors, the following diagrams are provided.





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